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molecular formula C26H35N3 B8431873 Piperazine, 1-(diphenylmethyl)-4-(2-(1-piperidinylmethyl)-2-propenyl)- CAS No. 113913-43-2

Piperazine, 1-(diphenylmethyl)-4-(2-(1-piperidinylmethyl)-2-propenyl)-

Cat. No. B8431873
M. Wt: 389.6 g/mol
InChI Key: YNMBROXXVUCLLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04883797

Procedure details

A mixture of 7.0 g of 1-benzhydryl-4-(2-chloromethyl-2-propenyl)-piperazine (0.0205 mole) and 6.98 g of piperidine (0.082 mole) in 150 ml of absolute ethanol is heated until it has dissolved completely, and subjected to reflux for 3 hours. Then, it is conditioned to room temperature and the ethanol is removed by distillation. The resulting crude reaction product is treated with distilled water several times until a solid material is obtained which is then filtered and washed abundantly with water. By recrystallization from ethanol, 7.4 g crystals of 1-benzhydryl-4-(2-(1-piperidinylmethyl)-2-propenyl)-piperazine (I, R1 =benzhydryl, R2 =2-(1-piperidinylmethyl-2-propenyl) are obtained. Yield: 94%; m.p. 99°-102° C.
Name
1-benzhydryl-4-(2-chloromethyl-2-propenyl)-piperazine
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
6.98 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([N:14]1[CH2:19][CH2:18][N:17]([CH2:20][C:21]([CH2:23]Cl)=[CH2:22])[CH2:16][CH2:15]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH:25]1[CH2:30][CH2:29][CH2:28][CH2:27][CH2:26]1.O>C(O)C>[CH:1]([N:14]1[CH2:19][CH2:18][N:17]([CH2:20][C:21]([CH2:23][N:25]2[CH2:30][CH2:29][CH2:28][CH2:27][CH2:26]2)=[CH2:22])[CH2:16][CH2:15]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
1-benzhydryl-4-(2-chloromethyl-2-propenyl)-piperazine
Quantity
7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CCN(CC1)CC(=C)CCl
Name
Quantity
6.98 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated until it
DISSOLUTION
Type
DISSOLUTION
Details
has dissolved completely
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
is conditioned to room temperature
CUSTOM
Type
CUSTOM
Details
the ethanol is removed by distillation
CUSTOM
Type
CUSTOM
Details
The resulting crude reaction product
CUSTOM
Type
CUSTOM
Details
is obtained which
FILTRATION
Type
FILTRATION
Details
is then filtered
WASH
Type
WASH
Details
washed abundantly with water
CUSTOM
Type
CUSTOM
Details
By recrystallization from ethanol, 7.4 g crystals of 1-benzhydryl-4-(2-(1-piperidinylmethyl)-2-propenyl)-piperazine (I, R1 =benzhydryl, R2 =2-(1-piperidinylmethyl-2-propenyl)
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CCN(CC1)CC(=C)CN1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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